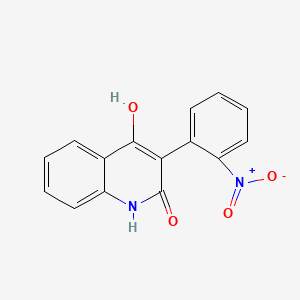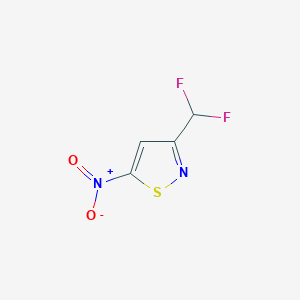
3-(Difluoromethyl)-5-nitroisothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Difluoromethyl)-5-nitroisothiazole is a chemical compound characterized by the presence of a difluoromethyl group and a nitro group attached to an isothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethyl)-5-nitroisothiazole typically involves the introduction of the difluoromethyl group and the nitro group onto the isothiazole ring. One common method involves the reaction of isothiazole derivatives with difluoromethylating agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 3-(Difluoromethyl)-5-nitroisothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in substitution reactions where the difluoromethyl or nitro group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.
Substitution: Reagents like halogens and nucleophiles are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 3-(Difluoromethyl)-5-aminoisothiazole .
Scientific Research Applications
3-(Difluoromethyl)-5-nitroisothiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-5-nitroisothiazole involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The nitro group can participate in redox reactions, potentially leading to the generation of reactive intermediates that can affect cellular processes .
Comparison with Similar Compounds
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide
Comparison: Compared to similar compounds, 3-(Difluoromethyl)-5-nitroisothiazole is unique due to the presence of both the difluoromethyl and nitro groups on the isothiazole ring. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C4H2F2N2O2S |
|---|---|
Molecular Weight |
180.14 g/mol |
IUPAC Name |
3-(difluoromethyl)-5-nitro-1,2-thiazole |
InChI |
InChI=1S/C4H2F2N2O2S/c5-4(6)2-1-3(8(9)10)11-7-2/h1,4H |
InChI Key |
YBHOZSZDWVZQOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SN=C1C(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-5-methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11716542.png)
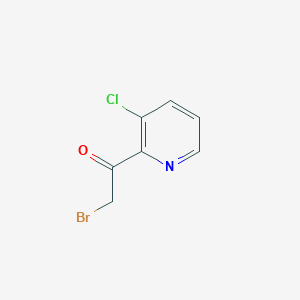
![4-[2-(4-Methoxyphenyl)ethenyl]phenol](/img/structure/B11716547.png)
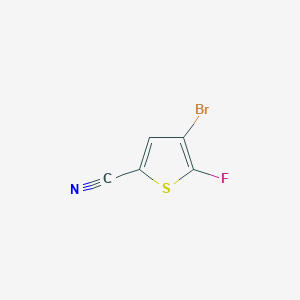
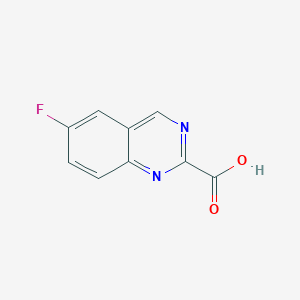
![[(E)-{[5-(4-fluorophenyl)furan-2-yl]methylidene}amino]urea](/img/structure/B11716553.png)
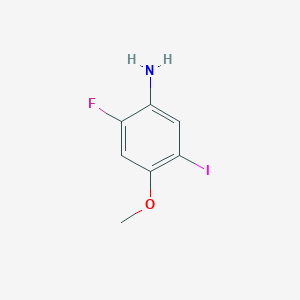
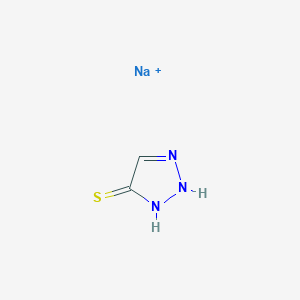
![1,2-Dihydronaphtho[2,1-b]furan-1-acetic acid](/img/structure/B11716579.png)
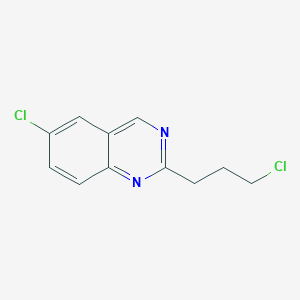
![(2E)-2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazin-1-ylidene]-5-methyl-1,3-thiazolidin-4-one](/img/structure/B11716602.png)
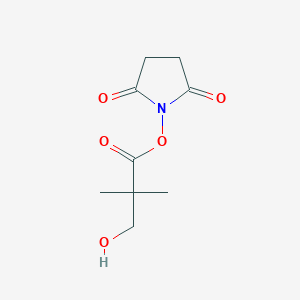
![Thiazolo[4,5-d]pyrimidin-7(6h)-one](/img/structure/B11716616.png)
